N-{[(3,3-Diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide, also known as CJ-023,423, is a synthetic compound classified as a prostaglandin EP4 receptor antagonist. [] Its primary role in scientific research lies in its high selectivity and potency for both human and rat EP4 receptors, making it a valuable tool for investigating the physiological functions of the EP4 receptor and its potential as a therapeutic target for various conditions. []
Mechanism of Action
N-{[(3,3-Diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide acts as a competitive antagonist at the prostaglandin EP4 receptor. [] This means it binds to the receptor at its active site, preventing the binding of the endogenous ligand, prostaglandin E2 (PGE2). [] By blocking PGE2 binding, N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide inhibits the activation of the EP4 receptor and its downstream signaling pathways, ultimately leading to a reduction in PGE2-mediated effects. []
Applications
Investigating the role of the EP4 receptor in pain: Due to its high potency and selectivity, CJ-023,423 is a valuable tool for studying the involvement of the EP4 receptor in different pain models. Research demonstrates its effectiveness in reducing thermal hyperalgesia induced by PGE2 injection, indicating the potential of EP4 receptor antagonists as analgesics. []
Developing novel therapeutic agents for pain: The promising antihyperalgesic effects observed in preclinical studies using CJ-023,423 highlight the potential of developing novel EP4 receptor antagonists for treating inflammatory and chronic pain conditions. []
Compound Description: This compound, also known as Compound 2, is an orally active inhibitor of human leukocyte elastase (HLE). It was identified as the first of its kind and served as a starting point for developing more potent HLE inhibitors. []
Relevance: While sharing the core structure of a substituted benzene ring connected to a urea group, Compound 2 differs from N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide in the presence of a 2-azetidinone ring system and a (4-carboxyphenyl)oxy substituent. Despite these differences, both compounds fall under the broader category of beta-lactam derivatives and exhibit inhibitory activity. []
Compound Description: This compound, identified as Metabolite M1, is a metabolite of 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208). []
Relevance:Metabolite M1 shares the 3-cyano-3,3-diphenylpropyl structural motif with N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide. Both compounds feature a 3-carbon chain attached to two phenyl rings and a cyano group. This structural similarity highlights the metabolic pathway of TM-208 and potential bioisosteric replacements within this chemical class. []
Compound Description: This compound, identified as Metabolite M2, is another metabolite of 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208). []
Relevance: Similar to Metabolite M1, Metabolite M2 shares the 3-cyano-3,3-diphenylpropyl structural element with N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide. The presence of a methylamino group on the ethyl chain distinguishes M2 from M1. This subtle difference highlights the potential for structural modifications and their impact on the metabolism of compounds within this class. []
Compound Description: This chiral phenoxy-functionalized TsDPEN ligand, referred to as H3L1, is used in conjunction with lanthanum amide for enantioselective Michael addition reactions. []
Relevance:H3L1 shares the core structure of N-(substituted)-4-methylbenzenesulfonamide with N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide. This structural similarity emphasizes the versatility of this scaffold in various chemical reactions and its potential for modification to achieve desired functionalities and stereoselectivities. []
Compound Description: This compound, also known as ICI 204,219, is a potent peptidoleukotriene antagonist currently under clinical investigation for asthma treatment. It exhibits high affinity for LTD4 receptors and effectively blocks LTD4-induced bronchoconstriction. []
Relevance:ICI 204,219 belongs to the 1,3,5-substituted indoles class, incorporating an N-arylsulfonyl amide moiety, much like the N-(substituted)-4-methylbenzenesulfonamide structure in N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide. This common structural motif suggests potential overlapping biological activities and further investigation into the anti-inflammatory properties of the target compound. []
Compound Description:Fendiline, originally developed as a calcium channel blocker, has shown potentiating effects on GABA(B) receptor-mediated cortical hyperpolarization. []
Relevance: The structure of Fendiline highlights a key structural similarity with N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide: the presence of a 3,3-diphenylpropyl group. This shared motif suggests that modifications to the remaining structure might influence interactions with various targets, including GABA(B) receptors, warranting further investigation into the target compound's potential activity in this area. []
Compound Description:CGP7930 is a positive allosteric modulator of γ-aminobutyric acid (GABA)(B) receptors. It enhances the inhibitory effects of GABA(B) receptor agonists, such as baclofen, on dopamine neuron activity. []
Relevance: While not directly structurally related, CGP7930 is discussed in the context of GABA(B) receptor modulation alongside Fendiline, which shares the 3,3-diphenylpropyl group with N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide. This indirect association, coupled with the structural similarities between the target compound and Fendiline, prompts further investigation into the potential interaction of N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide with GABA(B) receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.